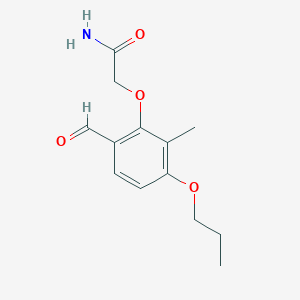
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is an organic compound with the molecular formula C13H17NO4 It is a derivative of phenoxyacetamide and contains functional groups such as formyl, methyl, and propoxy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-propoxyphenol and chloroacetyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-methyl-3-propoxyphenol with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-(2-methyl-3-propoxyphenoxy)acetyl chloride.
Amidation: The intermediate is then reacted with ammonia or an amine to form the corresponding amide, 2-(2-methyl-3-propoxyphenoxy)acetamide.
Formylation: Finally, the formyl group is introduced using a formylating agent, such as formic acid or formic anhydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(6-Carboxy-2-methyl-3-propoxyphenoxy)acetamide.
Reduction: 2-(6-Hydroxymethyl-2-methyl-3-propoxyphenoxy)acetamide.
Substitution: 2-(6-Nitro-2-methyl-3-propoxyphenoxy)acetamide.
Applications De Recherche Scientifique
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxyacetamide moiety may interact with biological membranes or receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Formyl-2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a propoxy group.
2-(6-Formyl-2-methylphenoxy)acetamide: Lacks the propoxy group.
2-(6-Formyl-2-methyl-3-ethoxyphenoxy)acetamide: Contains an ethoxy group instead of a propoxy group.
Uniqueness
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in solubility, stability, and overall activity compared to similar compounds.
Propriétés
Numéro CAS |
820237-70-5 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(6-formyl-2-methyl-3-propoxyphenoxy)acetamide |
InChI |
InChI=1S/C13H17NO4/c1-3-6-17-11-5-4-10(7-15)13(9(11)2)18-8-12(14)16/h4-5,7H,3,6,8H2,1-2H3,(H2,14,16) |
Clé InChI |
IXVJVDBWIFQSOU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


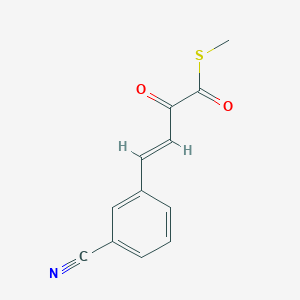
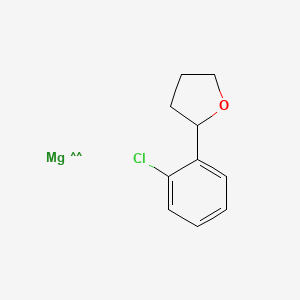
![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
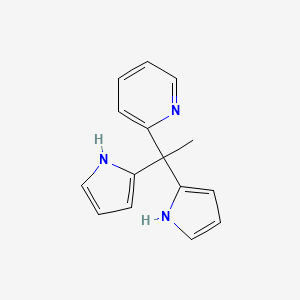
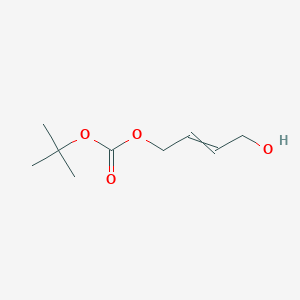
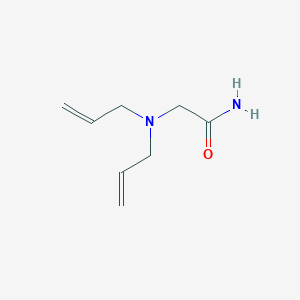
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)


![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
